5-Chloro-1,4-dihydroxyanthracene-9,10-dione
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Overview
Description
- This compound belongs to the anthraquinone family, which is characterized by its anthracene core structure with quinone functional groups.
- Anthraquinones are widely used in various applications due to their unique properties, including color, fluorescence, and biological activity.
5-Chloro-1,4-dihydroxyanthracene-9,10-dione: is a chemical compound with the molecular formula . It is also referred to as .
Preparation Methods
Synthetic Routes: The synthesis of 5-Chloro-1,4-dihydroxyanthracene-9,10-dione involves chlorination of 1,4-dihydroxyanthraquinone. Chlorine gas or chlorinating agents can be used for this purpose.
Reaction Conditions: The chlorination reaction typically occurs under acidic conditions, using Lewis acids or other catalysts.
Industrial Production Methods: While industrial-scale production methods may vary, the synthesis usually involves batch or continuous processes with optimized reaction conditions.
Chemical Reactions Analysis
Reactivity: 5-Chloro-1,4-dihydroxyanthracene-9,10-dione undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a precursor for dyes and pigments due to its chromophoric properties.
Biology: Employed as a fluorescent DNA dye (e.g., DRAQ5®) for live or fixed cell imaging .
Medicine: Investigated for potential therapeutic applications, although specific uses are still being explored.
Industry: Used in the paper industry for lignin degradation and increased pulp yield .
Mechanism of Action
- The exact mechanism by which 5-Chloro-1,4-dihydroxyanthracene-9,10-dione exerts its effects depends on its specific application.
- In biological systems, it may interact with DNA or other cellular components, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Its chlorine substitution pattern distinguishes it from other anthraquinones.
Similar Compounds: Other anthraquinones include 1,4-dihydroxyanthraquinone, alizarin, and purpurin.
Properties
CAS No. |
245064-92-0 |
---|---|
Molecular Formula |
C14H7ClO4 |
Molecular Weight |
274.65 g/mol |
IUPAC Name |
5-chloro-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H7ClO4/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5,16-17H |
InChI Key |
GJSWNAQTLFQZCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
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